4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]thiomorpholine
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Overview
Description
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]thiomorpholine is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring, with a thiomorpholine substituent. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]thiomorpholine typically involves the condensation of hydrazinopyrimidines with acetylacetone to form the pyrazole ring, followed by further functionalization to introduce the thiomorpholine group . The reaction conditions often include refluxing in solvents such as benzene or ethanol, with reaction times varying from a few hours to overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .
Scientific Research Applications
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]thiomorpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: Another pyrazole derivative with potential biological activities.
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Known for its anti-tubercular activity.
Pyrazolo[3,4-d]pyrimidine: A related compound with applications in medicinal chemistry.
Uniqueness
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]thiomorpholine is unique due to its specific combination of a pyrazole ring fused to a pyrimidine ring with a thiomorpholine substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H17N5S |
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Molecular Weight |
275.38 g/mol |
IUPAC Name |
4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]thiomorpholine |
InChI |
InChI=1S/C13H17N5S/c1-10-7-11(2)18(16-10)13-8-12(14-9-15-13)17-3-5-19-6-4-17/h7-9H,3-6H2,1-2H3 |
InChI Key |
SCTIXIOGMOZOEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCSCC3)C |
Origin of Product |
United States |
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